2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid

Lipophilicity Optimization Sulfonamide SAR Carbonic Anhydrase Probe Design

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid (CAS 756851-06-6) is a polyfunctional aromatic compound that integrates a nitro group, a trifluoromethyl-substituted phenylsulfamoyl moiety, and a sulfanylacetic acid side chain onto a single benzene core. The molecule exhibits a calculated XLogP3-AA of 3.3 and a molecular weight of 436.4 g/mol, positioning it as a lipophilic, medium-sized probe or synthetic building block.

Molecular Formula C15H11F3N2O6S2
Molecular Weight 436.38
CAS No. 756851-06-6
Cat. No. B2769353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid
CAS756851-06-6
Molecular FormulaC15H11F3N2O6S2
Molecular Weight436.38
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)SCC(=O)O)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C15H11F3N2O6S2/c16-15(17,18)9-2-1-3-10(6-9)19-28(25,26)11-4-5-13(27-8-14(21)22)12(7-11)20(23)24/h1-7,19H,8H2,(H,21,22)
InChIKeyCGJGMHPJCLONAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

756851-06-6 – 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid Procurement Baseline


2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid (CAS 756851-06-6) is a polyfunctional aromatic compound that integrates a nitro group, a trifluoromethyl-substituted phenylsulfamoyl moiety, and a sulfanylacetic acid side chain onto a single benzene core. The molecule exhibits a calculated XLogP3-AA of 3.3 and a molecular weight of 436.4 g/mol, positioning it as a lipophilic, medium-sized probe or synthetic building block [1]. It is primarily listed by screening-compound suppliers (e.g., Enamine EN300-10172, Santa Cruz sc-343113, AKSci 9067CK) at a typical purity of ≥95%, indicating its current role in early-stage discovery rather than as a validated lead .

756851-06-6 – Why Direct Analog Replacement Is Not Straightforward


In-class sulfonamido-phenylthioacetate congeners cannot be interchanged for 756851-06-6 without risking substantial alteration of molecular recognition and physicochemical profile. The 2-nitro substitution pattern affects the acidity of the sulfanylacetic acid fragment (predicted pKa shift) and provides a reducible handle for subsequent functionalization, while the 3-trifluoromethyl group on the phenylsulfamoyl ring simultaneously elevates lipophilicity (ΔlogP ~1.5–2 over the unsubstituted sulfamoyl analog) and electron-withdraws through the sulfonamide bridge [1]. Generically substituted analogs lacking this precise orthogonality—i.e., a reducible nitro group adjacent to the thioether and a meta-CF₃ on the sulfamoyl aryl—will differ in logP, hydrogen-bond-acceptor count (11 H-bond acceptors for the target vs. fewer for most close-in analogs), and the spatial orientation of the aryl sulfamoyl motif [1]. Consequently, identical nominal application (e.g., carbonic anhydrase inhibitor scaffold) does not translate to identical activity, selectivity, or synthetic utility.

756851-06-6 – Quantitative Differentiation Against Close-in Analogs


Lipophilicity Gain from N-3-Trifluoromethylphenyl Substitution vs. Parent Sulfonamide

The target compound displays a computed logP (XLogP3-AA) of 3.3, compared to an estimated 0.8 for the corresponding unsubstituted sulfamoyl analog 2-[(2-nitro-4-sulfamoylphenyl)sulfanyl]acetic acid (CID 12206513) [1]. This ΔlogP of ~2.5 units translates to an approximately 300-fold higher theoretical partition coefficient into 1-octanol, which is a prerequisite for passive membrane permeability improvements in cell-based assays. The data are predicted values generated by the same algorithm (XLogP3) and thus permit a cross‑compound comparison, although they represent class-level inference rather than experimentally measured logD values.

Lipophilicity Optimization Sulfonamide SAR Carbonic Anhydrase Probe Design

Hydrogen-Bond Acceptor Capacity Differentiates from Dechlorinated or De-CF₃ Analogs

The target compound possesses 11 hydrogen-bond acceptor sites, principally originating from the nitro (2 acceptors), sulfonamide (4 acceptors), carboxylic acid (2 acceptors), and thioether (1 acceptor), plus the fluorine atoms of the CF₃ group acting as weak acceptors [1]. By comparison, the 4‑chloro analog (CID 568570-15-0) has only 8 hydrogen-bond acceptors, and the des‑trifluoromethyl analog has 8–9 acceptors depending on substitution [1]. This higher acceptor count, combined with the specific spatial arrangement enforced by the ortho-nitro-thioether motif, creates a unique H-bond pharmacophore that cannot be replicated by analogs with fewer acceptor sites or different relative geometries.

Hydrogen-Bond Interactions Sulfonamide Target Engagement Medicinal Chemistry Design

Rotatable Bond Count and Conformational Flexibility: Target vs. Rigid Analogs

The target compound has 6 rotatable bonds (excluding the carboxylic acid OH rotation), which is two more than the structurally related dibenzo[1,4]thiazepine precursors (typically 4 rotatable bonds) that have been employed in carbonic anhydrase inhibitor synthesis [1]. The extra two rotatable bonds reside in the sulfanylacetic acid arm and the sulfamoyl linkage, conferring greater conformational sampling in solution. While this can impose an entropic penalty upon binding, it also allows the molecule to adapt to diverse protein pockets. In contrast, more rigid analogs with fewer rotatable bonds may exhibit higher target selectivity but at the cost of reduced promiscuity for library screening [1].

Conformational Entropy Binding Free Energy Fragment-Based Design

Purity Benchmarking: Lot-to-Lot Consistency Advantage for Downstream Synthesis

Multiple independent suppliers list the target compound at ≥95% purity (HPLC), with the Enamine catalog (EN300-10172) specifying 95% as standard . In a procurement landscape where close-in analogs (e.g., 2-[(2-nitro-4-sulfamoylphenyl)amino]acetic acid, CAS 848658-84-4) are often supplied at 90–95% without explicit assay data, the consistent ≥95% specification across at least three independent vendors (AKSci, CymitQuimica, Enamine) for the target compound reduces the risk of receiving sub-par material that requires repurification before use .

Chemical Supply Chain Purity Analysis Reproducibility

756851-06-6 – Researcher-Focused Application Scenarios Derived from Comparative Evidence


Cell-Permeable Carbonic Anhydrase Probe Scaffold

When a sulfonamide-based carbonic anhydrase inhibitor with predicted cell permeability is required, the elevated logP of 3.3 (vs. ~0.8 for the unsubstituted sulfamoyl analog) [Section 3, Evidence 1] makes the target compound a superior starting point. Its 11 H-bond acceptors and 6 rotatable bonds offer a balanced profile for both zinc coordination and membrane transit, which is not achievable with the less lipophilic, lower acceptor-count analogs.

Fragment-Based Lead Discovery Building Block

In fragment library design where conformational adaptability is desired, the target compound’s 6 rotatable bonds (2 more than the dibenzo[1,4]thiazepine precursors used in carbonic anhydrase inhibitor synthesis) [Section 3, Evidence 3] allow exploration of a wider binding-mode space. The nitro group provides a convenient reduction handle for late-stage diversification.

Procurement-Risk Mitigated Synthetic Intermediate

For multi‑step syntheses that demand precise stoichiometry, the consistent ≥95% purity guarantee from multiple independent vendors [Section 3, Evidence 4] reduces the need for in‑house repurification. This is a practical advantage over analogs where purity specifications are less uniform across suppliers.

Hydrogen-Bond Pharmacophore Definition

The unique spatial arrangement of 11 H‑bond acceptors created by the ortho‑nitro‑thioether‑sulfamoyl architecture [Section 3, Evidence 2] can be exploited in structure‑based design to interrogate hydrogen‑bond networks that are not addressable by the 8‑acceptor chloro or des‑CF₃ analogs, aiding in selectivity profiling.

Quote Request

Request a Quote for 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.